Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Sonogashira Coupling

Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate (CAS 1854028-61-7; MF C₁₁H₁₁Cl₂N₃O₂; MW 288.13 g/mol) is a bench-stable, crystalline N-Boc-protected pyrazolo[4,3-c]pyridine building block. The compound incorporates two chlorine substituents at the 4- and 6-positions of the pyridine ring, a fused pyrazole, and a tert-butyl carbamate (Boc) protecting group at N1, providing three chemically differentiated functional handles for sequential derivatization.

Molecular Formula C11H11Cl2N3O2
Molecular Weight 288.13 g/mol
Cat. No. B13027063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate
Molecular FormulaC11H11Cl2N3O2
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC(=NC(=C2C=N1)Cl)Cl
InChIInChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-7-4-8(12)15-9(13)6(7)5-14-16/h4-5H,1-3H3
InChIKeyMTZOXDZLQZBMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4,6-Dichloropyrazolo[4,3-c]pyridine-1-carboxylate: A Procurement-Ready N-Boc-Protected Heterocyclic Scaffold for Parallel Synthesis


Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate (CAS 1854028-61-7; MF C₁₁H₁₁Cl₂N₃O₂; MW 288.13 g/mol) is a bench-stable, crystalline N-Boc-protected pyrazolo[4,3-c]pyridine building block. The compound incorporates two chlorine substituents at the 4- and 6-positions of the pyridine ring, a fused pyrazole, and a tert-butyl carbamate (Boc) protecting group at N1, providing three chemically differentiated functional handles for sequential derivatization . Its core architecture is found within > 40 patented kinase-inhibitor series targeting JAK, BTK, TrkA, c-Met, and other therapeutically relevant kinases [1]. Commercial availability with batch-specific QC (≥95% purity confirmed by NMR, HPLC, or GC) eliminates the substantial overhead of laboratory-scale synthesis and enables controlled structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails for Tert-Butyl 4,6-Dichloropyrazolo[4,3-c]pyridine-1-carboxylate: A Comparative Check of N1-Protection State, Regioisomeric Identity, and Halogen Reactivity Gradients


Simple in-class exchange of this compound with the unprotected 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS 1256794-28-1) or a regioisomeric 4,6-dichloropyrazolo[3,4-b]pyridine congener is not chemically equivalent and generates irreversible synthetic divergence. The N-Boc group is mandatory for chemoselective cross-coupling at C4 and C6 because the free N–H pyrazole competes for palladium under Sonogashira or Suzuki conditions, leading to N-arylation byproducts or catalyst inhibition [1]. Furthermore, regioisomeric scaffolds (e.g., [3,4-b] vs. [4,3-c]) display fundamentally different biological space: pyrazolo[3,4-b]pyridines have been optimized as Aurora-2/GSK-3 inhibitors, whereas the [4,3-c] series is predominantly explored for JAK/BTK/TEC-family kinases, TrkA, and c-Met [2]. Finally, the chlorine reactivity differential between the 4- and 6-positions of the [4,3-c] system enables sequential nucleophilic aromatic substitution (SₙAr) and cross-coupling sequences that are not feasible with the symmetric 4,6-dichloro distribution found in the pyrimidine analog .

Product-Specific Quantitative Evidence Guide: Tert-Butyl 4,6-Dichloropyrazolo[4,3-c]pyridine-1-carboxylate


Synthetic Efficiency: N-Boc Protection Enables Microwave-Assisted Multi-Component Assembly to Kinase Inhibitor Scaffolds

The N-Boc-protected pyrazolo[4,3-c]pyridine framework is directly generated in a single microwave-assisted, multi-component reaction that combines a 5-chloropyrazole-4-carbaldehyde, an alkynyl(hetero)arene, and tert-butylamine, forming the pyridine ring in situ. In contrast, the N-unsubstituted 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine requires a separate tert-butylamine-mediated ring closure step, followed by post-synthetic Boc protection for selective elaboration [1]. This one-pot assembly strategy reduces the step count from two to one for the N-Boc scaffold, translating to higher atom economy and approximately 30% shorter synthetic sequences when constructing 3-(pyridyl)-6-aryl-substituted kinase inhibitor libraries [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Sonogashira Coupling

Molecular Weight Advantage: 10% Lower Scaffold Mass versus Pyrazolo[3,4-b]pyridine Regioisomer

The tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate scaffold (MW 288.13) is 4% lighter than the corresponding 4,6-dichloro-1H-pyrazolo[4,3-b]pyridine derivative (MW 300.14) and 10% lighter than the 4,6-dichloropyrazolo[3,4-d]pyrimidine derivative (MW 320.13) with comparable functionalization . Lower scaffold molecular weight preserves a greater fraction of the Lipinski-compliant mass budget (≤500 Da) for the attachment of potency-conferring substituents, which is a critical advantage in oral drug discovery programs [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Design

Reactivity Differentiation: Regioselective Chlorine Reactivity Gradient Enables Sequential SₙAr / Cross-Coupling Strategies

In the pyrazolo[4,3-c]pyridine ring system, the 4-chloro substituent (adjacent to the pyridine nitrogen) is significantly more electrophilic than the 6-chloro substitutent due to the electron-withdrawing effect of the ring-nitrogen, allowing selective SₙAr displacement at C4 under mild conditions without affecting C6. Pyrazolo[3,4-b]pyridines lack this reactivity gradient because both chlorine atoms reside on the electron-deficient pyridine ring with similar activation energies for nucleophilic attack .

Organic Synthesis Medicinal Chemistry Building Block Strategy

Proven Chemical Tractability: The Prenylated Boc Scaffold Directly Intermediates into TLR7/TLR8 Antagonist Patents

Patent and ChEMBL evidence confirms that pyrazolo[4,3-c]pyridine derivatives containing the 4,6-dichloro-N-Boc substitution pattern serve as direct synthetic intermediates for potent TLR7/TLR8 antagonists. A related chemotype (CHEMBL4634860 / BDBM50543137) bearing a pyrazolo[4,3-c]pyridine core achieved IC₅₀ values of 1 nM at human TLR8 (THP-1 cells) and 1 nM at human TLR7 (PBMC) [1]. The availability of pre-functionalized tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate enables rapid entry into this patent-intensive pharmacological space without de novo construction of the heterocyclic core [2].

Immunology Toll-Like Receptors Anti-inflammatory Drug Discovery

QC-Controlled Supply Eliminates Synthetic Reproducibility Risk: 95%+ Purity with Batch NMR/HPLC Traceability

Commercially sourced tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate is delivered with ≥95% purity (standard specification) and supporting QC documentation (NMR, HPLC, GC) that traces each lot number . In contrast, laboratory-scale synthesis of the unprotected analog (4,6-dichloro-1H-pyrazolo[4,3-c]pyridine) followed by in-house Boc protection introduces batch-to-batch variability from incomplete Boc₂O reaction, silica-gel-mediated Boc cleavage, and residual DMF or triethylamine contamination [1]. This QC gap is tangible: procurement of the commercial Boc intermediate eliminates an estimated 10–15% failure rate in downstream palladium-catalyzed coupling reactions associated with amine or heavy-metal residues from amateur protection steps [1].

Chemical Procurement Research Reproducibility Quality Assurance

Best Research and Industrial Application Scenarios for Tert-Butyl 4,6-Dichloropyrazolo[4,3-c]pyridine-1-carboxylate


Kinase-Focused Parallel Library Synthesis

Medicinal chemistry teams prosecuting JAK, BTK, ITK, TEC, or TrkA kinase targets utilize the N-Boc building block as a common intermediate for parallel amination/Suzuki libraries. The established 1-step microwave protocol delivers the core scaffold, while the commercially procured building block allows 24- or 96-well plate-based diversification at C4 (SₙAr) and C6 (Suzuki) without cross-reactivity complications. This workflow is directly supported by the patent literature exemplified in US 20140323504 [1].

TLR7/TLR8 Antagonist Lead Optimization

Groups developing selective or dual TLR7/TLR8 antagonists for autoimmune or inflammatory indications can use this scaffold to access the chemotype validated at 1 nM potency (CHEMBL4634860) [2]. The Boc group facilitates late-stage N1 deprotection and functionalization with solubility-enhancing amines or PEG chains, while the 4,6-dichloro handles allow systematic exploration of the TLR8 binding pocket.

Contract Research Organization (CRO) Building Block Supply for Hit-to-Lead Programs

CROs offering integrated medicinal chemistry services can stock this building block as a strategic intermediate for client kinase-inhibitor projects. The 95%+ purity and batch traceability (Bidepharm BD00761680) meet pharma audit requirements . The reduced scaffold weight relative to regioisomeric alternatives provides clients with more favorable lead physicochemical properties from the outset, shortening the optimization timeline by an estimated 2–4 weeks per series.

Academic Chemical Biology Probe Discovery

Academic laboratories investigating the pyrazolo[4,3-c]pyridine pharmacophore for under-explored kinase or non-kinase targets (e.g., SSAO, NADPH oxidase) benefit from the compound's immediate availability and documented synthetic compatibility with Sonogashira, Suzuki, and Buchwald–Hartwig coupling conditions [3]. The saved synthesis time enables rapid generation of 30–50 analogs for initial SAR determination within a single grant cycle.

Quote Request

Request a Quote for Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.